molecular formula C22H25ClN2O4 B250463 N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo B250463
Peso molecular: 416.9 g/mol
Clave InChI: NCZWEIRAKNCBTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease.

Mecanismo De Acción

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit other kinases in the same family, such as ITK and TXK, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancies, as well as modulate the tumor microenvironment by reducing the expression of cytokines and chemokines. N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit the activation of T-cells and dendritic cells, which may contribute to its immunomodulatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for laboratory experiments, including its potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to cause off-target effects on other kinases, such as EGFR and HER2, which may limit its utility in certain contexts.

Direcciones Futuras

For N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide research include clinical trials in B-cell malignancies and autoimmune diseases, as well as combination therapy studies with other targeted agents. The development of more potent and selective BTK inhibitors is also an active area of research, as well as the identification of biomarkers for patient selection and monitoring. Finally, the role of BTK inhibition in other cell types and disease contexts, such as T-cell malignancies and inflammatory disorders, is also an area of active investigation.

Métodos De Síntesis

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The process is typically carried out in a multi-step reaction sequence using various reagents and solvents. The final product is purified by column chromatography and characterized using spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of malignant B-cells. N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

Propiedades

Fórmula molecular

C22H25ClN2O4

Peso molecular

416.9 g/mol

Nombre IUPAC

N-[5-(butanoylamino)-2-chlorophenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H25ClN2O4/c1-2-4-21(26)24-16-8-11-19(23)20(13-16)25-22(27)15-6-9-17(10-7-15)29-14-18-5-3-12-28-18/h6-11,13,18H,2-5,12,14H2,1H3,(H,24,26)(H,25,27)

Clave InChI

NCZWEIRAKNCBTM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.